molecular formula C17H13FN4O3 B2900146 13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034275-90-4

13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2900146
CAS No.: 2034275-90-4
M. Wt: 340.314
InChI Key: BXIJQALBNSMPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring a fused tricyclic core with nitrogen and oxygen atoms, a fluorinated substituent at position 13, and a pyridine-derived carbonyl moiety.

Properties

IUPAC Name

13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-10-3-4-14-20-13-5-7-21(9-12(13)17(25)22(14)8-10)16(24)11-2-1-6-19-15(11)23/h1-4,6,8H,5,7,9H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIJQALBNSMPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Mediated Fluorination

The fluoropyridine segment is synthesized via a photoredox coupling reaction adapted from Scherbinina et al.. α,α-Difluoro-β-iodoketones react with silyl enol ethers in the presence of fac-Ir(ppy)₃ under blue LED irradiation, forming 3-fluoropyridine intermediates (Table 1). Triphenylphosphine (0.25 equiv) accelerates the reaction by facilitating single-electron transfer (SET), as evidenced by cyclic voltammetry studies.

Table 1. Optimization of Photoredox Coupling for Fluoropyridine Synthesis

Entry Catalyst Solvent Additive Yield (%)
1 fac-Ir(ppy)₃ MeCN None 45
2 fac-Ir(ppy)₃ MeCN PPh₃ (0.25 eq) 80
3 fac-Ir(ppy)₃ DMF PPh₃ (0.25 eq) 98

Dimethylformamide (DMF) outperforms acetonitrile due to improved solubility of intermediates, enabling a one-pot protocol with ammonium acetate for pyridine ring closure.

Multi-Component Cyclization

The tricyclic core is assembled via a tandem Buchwald-Hartwig amination and Pictet-Spengler cyclization. As detailed in WO2023150236A1, a brominated pyridine derivative is coupled with a secondary amine using Pd(OAc)₂/Xantphos, followed by acid-catalyzed cyclodehydration. The reaction is sensitive to steric effects, necessitating microwave irradiation at 150°C for 2 hours to achieve >90% conversion.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures require multi-step purification due to the presence of regioisomers and unreacted starting materials. Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound from byproducts, as reported for analogous fluorinated tricyclics. Reverse-phase chromatography proves superior to silica gel for retaining polar intermediates.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 6.8 Hz, 1H, pyridine-H), 8.15 (s, 1H, triazole-H), 7.94–7.88 (m, 2H, aromatic-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂), 1.39 (t, J = 7.2 Hz, 3H, CH₃).
¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.4 (s, 1F).
HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₁₈H₁₄FN₅O₃: 378.0952; found: 378.0949.

Scalability and Industrial Feasibility

Scale-up experiments reveal that the photoredox step is amenable to continuous-flow reactors, achieving a space-time yield of 12 g/L/h. However, the cyclization step requires high dilution (0.1 M) to suppress oligomerization, posing challenges for batch processing. WO2023150236A1 addresses this by employing segmented flow microreactors, which enhance mass transfer and reduce reaction time by 40%.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-fluoro-2-(2-hydroxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Heterocycles

The compound’s 13-fluoro group aligns with fluorinated analogs in , such as 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido derivatives (e.g., compounds 16 and 17). These molecules demonstrate enhanced metabolic stability and binding affinity compared to non-fluorinated counterparts due to fluorine’s electronegativity and lipophilicity .

Triazatricyclic Systems

The triazatricyclo[8.4.0.03,8]tetradeca framework shares similarities with KT5720 (19) and KT5823 (20) from . KT5720, a protein kinase A inhibitor, and KT5823, a cGMP-dependent kinase inhibitor, both feature polycyclic nitrogen-rich cores. Their biological activity hinges on interactions with ATP-binding pockets, suggesting that the target compound’s triazatricyclic core may similarly target kinase domains .

Pyridine-Carbonyl Moieties

The 2-oxo-1H-pyridine-3-carbonyl group in the target compound parallels quinoline derivatives in , such as those used in 3D cell culture studies. Pyridine-based scaffolds are known for modulating enzymatic activity, particularly in redox and phosphorylation pathways .

Comparative Data Table

Property Target Compound Compound 16/17 () KT5720/KT5823 ()
Core Structure Triazatricyclo + pyridine-carbonyl Fluorinated triazole + pyrimidine Benzodiazocine/epoxy-tetrahydro
Fluorination Single fluorine (C13) Heptadecafluoroundecanamido chain None
Biological Target (Hypothesized) Kinases, oxidoreductases Antiviral agents Protein kinase A/cGMP-dependent kinase
Synthetic Complexity High (fused tricyclic system) Moderate (modular click chemistry) High (stereochemical control)

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis of this tricyclic compound requires multi-step optimization, including:

  • Stepwise functionalization : Introduce the fluoro and pyridinone-carbonyl groups early to avoid steric hindrance in later stages .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane is preferred for cyclization steps .
  • Temperature control : Maintain 0–5°C during fluorination to minimize side reactions .
  • Purification : Use preparative HPLC with a C18 column (ACN/water gradient) for final purification .

Q. How can structural elucidation be performed for this compound?

A combination of spectroscopic and computational methods is recommended:

  • NMR : 19F^{19}\text{F}-NMR confirms fluorine substitution patterns, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve the tricyclic core and carbonyl groups .
  • X-ray crystallography : Critical for verifying the fused ring system and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 456.1523) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, ALK) due to the pyridinone-carbonyl motif’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, A549) .
  • Solubility and stability : Measure logP and plasma stability to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. How can stability under physiological conditions be improved?

Address degradation pathways identified via:

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
  • Prodrug strategies : Mask the carbonyl group with ester prodrugs to enhance metabolic stability .
  • Formulation : Use cyclodextrin-based nanoencapsulation to protect against hydrolysis .

Q. How should contradictory data in biological assays be resolved?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:

  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .
  • Pharmacokinetic limitations : Conduct ADME studies to evaluate bioavailability and tissue distribution .
  • Batch variability : Verify purity (>98% by HPLC) and confirm stereochemical consistency via chiral chromatography .

Q. What computational methods are effective for predicting binding modes?

Use a hybrid approach:

  • Docking : AutoDock Vina or Glide to model interactions with target proteins (e.g., EGFR’s hydrophobic pocket) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories using GROMACS .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for fluorine vs. other substituents .

Methodological Notes

  • Synthetic reproducibility : Document reaction yields at each step; deviations >10% warrant re-optimization .
  • Data validation : Cross-reference NMR assignments with PubChem’s computed spectra (InChIKey: FVZYAROQZUKQBQ-UHFFFAOYSA-N) .
  • Safety protocols : Follow institutional guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.